Boc-N-Me-Aib-OH

Peptide coupling efficiency Sterically hindered amino acids N-methyl-Aib activation

Standard coupling methods fail with N-Me-Aib residues in Boc-SPPS. Boc-N-Me-Aib-OH (CAS 146000-39-7) requires PyBroP, excess HBTU, or NCA activation (Spencer et al. 1992). • N-Methylation eliminates H-bond donor; Cα-dimethyl stabilizes 3₁₀-helices (Moretto et al. 2006) • Enables N-methyl scanning of Aib residues-oral BA improved from ~0% to 10% (Chatterjee et al. 2008) • ≥97% purity; ships ambient; store at 2-8°C

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 146000-39-7
Cat. No. B133669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Aib-OH
CAS146000-39-7
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O
InChIInChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13)
InChIKeyKPDLITGXUYMJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-N-Me-Aib-OH: Sterically Hindered Peptide Building Block


Boc-N-Me-Aib-OH (N-Boc-N,2-dimethylalanine, MW 217.26, C₁₀H₁₉NO₄) is a doubly modified, non-proteinogenic amino acid derivative combining a tert-butoxycarbonyl (Boc) Nα-protecting group with an N-methyl substituent on the α-aminoisobutyric acid (Aib) scaffold . This compound serves as a building block for Boc-solid-phase peptide synthesis (SPPS), where it introduces an N-methylated, Cα-tetrasubstituted residue that simultaneously eliminates a backbone hydrogen-bond donor while imposing severe steric constraints on both the precursor coupling step and the resulting peptide conformation [1]. Its chemical identity is defined by a melting point of 154–158 °C and a purity specification of ≥98.0% (HPLC) from the primary reference supplier .

Why Analogs Fail to Substitute Boc-N-Me-Aib-OH


Substituting Boc-N-Me-Aib-OH with its closest analogs introduces compounding risks in synthetic outcome, conformational control, and protecting-group compatibility. Boc-Aib-OH (CAS 30992-29-1) lacks the N-methyl group, thereby retaining a backbone NH donor that alters hydrogen-bonding networks and fails to confer the enhanced metabolic stability and intestinal permeability associated with N-methylation [1]. Boc-N-Me-Ala-OH (CAS 16948-16-6) carries N-methylation but lacks the geminal Cα-dimethyl substituent of Aib; its coupling proceeds by standard methods without the extreme steric penalty that defines Boc-N-Me-Aib-OH reactivity, making it an inadequate model for optimizing difficult sequences [2]. Fmoc-N-Me-Aib-OH (CAS 400779-65-9), while offering the same steric and conformational features, is incompatible with Boc/Bzl orthogonal protection schemes and cannot be used when acid-labile side-chain protecting groups or Boc-strategy peptide thioester synthesis is required [3]. Each analog therefore fails on at least one dimension—synthetic tractability, conformational fidelity, or strategic compatibility—making Boc-N-Me-Aib-OH non-fungible in its intended application space.

Boc-N-Me-Aib-OH: Evidence from Head-to-Head Comparisons


Hindered Coupling Requires Specialized Reagents

In a systematic comparison of tripeptide Boc-Phe-Xaa-Phe-OBzl synthesis, substituting Xaa = (NMe)Aib (derived from Boc-N-Me-Aib-OH) with Xaa = (NMe)Ala reveals a fundamental reactivity threshold. For the (NMe)Aib-containing tripeptide, standard activation methods—pivaloyl mixed anhydride, pentafluorophenyl ester, and acyl fluoride—each delivered less than 10% product yield. Only switching to excess HBTU, PyBroP, or Boc-Phe-NCA (N-carboxyanhydride) at room temperature recovered synthetically useful yields. The (NMe)Ala analog, by contrast, did not exhibit this catastrophic failure with standard methods [1]. This differential identifies Boc-N-Me-Aib-OH as belonging to a distinct difficulty tier even among N-methyl amino acids, directly informing reagent selection protocols and cost-of-synthesis calculations.

Peptide coupling efficiency Sterically hindered amino acids N-methyl-Aib activation Boc-SPPS Coupling reagent selection

MeAib Attenuates β-Bend Promoter Activity

Conformational analysis by IR absorption, ¹H NMR, and X-ray diffraction on fully blocked dipeptides Z-MeAib-Aib-NHMe, Z-MeAib-L-Ala-NHMe, Z-Aib-MeAib-NHMe, and Z-L-Ala-MeAib-NHMe established that the MeAib residue (the residue incorporated by Boc-N-Me-Aib-OH) reliably promotes stable β-bend (3₁₀-helical turn) structures in three of four sequence contexts tested. However, direct comparison with unmethylated Aib at the i+2 position demonstrated that MeAib is quantitatively less efficient as a β-bend promoter than its Nα-unmethylated counterpart [1]. This positions Boc-N-Me-Aib-OH as a conformational modulator that maintains the helix-nucleating character of Aib while predictably attenuating its potency—an effect exploitable in fine-tuning secondary structure stability in designed peptidomimetics.

Peptide conformation β-bend 3₁₀-helix N-methyl-Aib X-ray crystallography NMR spectroscopy

N-Methylation Preserves 3₁₀-Helix, Removes H-Bond Donor

In a systematic study of Nα-acylated, fully Cα-methylated linear peptides, N-monomethylation of the N-terminal Aib residue (the transformation effected by using Boc-N-Me-Aib-OH in place of Boc-Aib-OH at position 1) was shown by FT-IR absorption, NMR, and X-ray diffraction to leave the β-turn and 3₁₀-helical conformations of the parent peptide essentially unperturbed, with all tertiary amide bonds (MeXxx-Xxx) adopting the trans configuration. The sole major structural consequence was a change in crystal packing modes driven by the reduction in the number of hydrogen-bond donor sites [1]. This evidence demonstrates that Boc-N-Me-Aib-OH can substitute for Boc-Aib-OH at the N-terminus without disrupting the global folded architecture, while predictably altering supramolecular assembly properties.

Peptide helicity N-methylation FT-IR X-ray diffraction Cα-tetrasubstituted amino acids Crystal packing

Acid Lability of N-Methyl-Aib Peptide Bonds

An underappreciated differentiating feature of N-methylated Cα-tetrasubstituted junctions is their enhanced susceptibility to acid-catalyzed cleavage. The MeXxx-Xxx peptide bond—the amide linkage C-terminal to a residue introduced by Boc-N-Me-Aib-OH—was demonstrated to be readily disrupted under mild acidic conditions [1]. This stands in contrast to standard peptide bonds between non-methylated residues, which resist acidolysis under the same conditions. For users of Boc/Bzl SPPS, where final global deprotection employs strong acid (HF or TFMSA), this lability represents a sequence-position-dependent risk that is absent when Boc-Aib-OH or Boc-N-Me-Ala-OH is used.

Peptide bond acidolysis Boc deprotection N-methyl peptide stability TFA cleavage Peptide side reactions

N-Methylation Improves Peptide Oral Bioavailability

Chatterjee et al. (2008) demonstrated that multiple N-methylation of the somatostatin analog cyclo(-PFwKTF-) (Veber-Hirschmann peptide) raised oral bioavailability from effectively zero for the non-methylated parent to 10% for a tri-N-methylated derivative, concomitant with drastic improvements in both metabolic stability and intestinal permeability [1]. Although this study did not employ Boc-N-Me-Aib-OH directly, the underlying pharmacochemical principle—that backbone N-methylation shields peptides from proteolysis and facilitates passive membrane translocation—applies to any building block that installs an N-methyl substituent, including Boc-N-Me-Aib-OH. This class-level evidence contextualizes the strategic value of selecting an N-methylated over a non-methylated building block in peptide lead optimization programs.

Oral bioavailability Metabolic stability Intestinal permeability N-methyl scanning Cyclic peptides Peptidomimetics

Optimal Application Scenarios for Boc-N-Me-Aib-OH


Boc-SPPS: N-Methylation Without Disrupting 3₁₀-Helix

For Boc/Bzl solid-phase peptide synthesis targeting helical peptidomimetics, Boc-N-Me-Aib-OH is the building block of choice when the N-terminus or an internal position requires simultaneous helix stabilization (via the Aib Cα-tetrasubstitution) and backbone H-bond donor elimination (via N-methylation). Evidence from Moretto et al. (2006) confirms that N-terminal N-methylation of fully Cα-methylated peptides preserves β-turn and 3₁₀-helical conformations, with all tertiary amide bonds remaining trans [1]. This scenario is encountered in the design of protease-resistant helical scaffolds, peptaibol mimetics, and foldameric drug candidates where an N-terminal N-methyl-Aib residue is strategically deployed to reduce polarity while maintaining structural fidelity.

Hindered Junction Synthesis via PyBroP or NCA

When a synthetic route requires coupling to or from an N-Me-Aib residue, the Spencer et al. (1992) data mandate abandonment of standard carbodiimide, mixed anhydride, or active ester methods in favor of PyBroP, HBTU (in excess), or Boc-amino acid N-carboxyanhydride (NCA) protocols [2]. Boc-N-Me-Aib-OH is the sole building block that presents this specific reagent-selection challenge among the Boc-N-Me-amino acid series, and procurement decisions must account for the additional reagent cost and extended coupling times. This scenario applies to the synthesis of alamethicin analogs, cyclosporin-related peptides, and any sequence containing consecutive sterically congested residues.

Graded Conformational Control by Attenuating Helix Potency

Moretto et al. (1992) established that MeAib is a β-bend promoter with measurably reduced efficiency compared with unmethylated Aib at the i+2 position [3]. This creates a unique application scenario where Boc-N-Me-Aib-OH is preferred over Boc-Aib-OH specifically because the researcher requires attenuated—not maximal—helical constraint. Examples include peptides where excessive helicity causes undesired aggregation, where a partially disordered region is needed for target protein recognition, or where the deliberate introduction of conformational flexibility at a specific position is part of a structure-activity relationship (SAR) study.

N-Methyl Scanning for Pharmacokinetic Improvement

In medicinal chemistry campaigns where an Aib-containing peptide hit suffers from poor metabolic stability or negligible oral bioavailability, systematic replacement of Boc-Aib-OH with Boc-N-Me-Aib-OH at selected positions constitutes an N-methyl scan of the Aib residues. The class-level evidence from Chatterjee et al. (2008)—demonstrating that triple N-methylation of a cyclic peptide improved oral bioavailability from ~0% to 10% [4]—provides the quantitative precedent for expecting meaningful pharmacokinetic gains from each N-methylation event. Boc-N-Me-Aib-OH is the procurement vehicle for executing this scan within the Boc-SPPS framework.

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